molecular formula C19H19IN2OS B12759521 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide CAS No. 35080-47-8

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide

Cat. No.: B12759521
CAS No.: 35080-47-8
M. Wt: 450.3 g/mol
InChI Key: MNJURKTVDAMYOT-UHFFFAOYSA-M
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Description

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide typically involves a multi-step process. One common synthetic route includes the condensation of 2-acetylaminophenylacetic acid with 3-ethylbenzothiazolium iodide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents due to its biological activity.

    Medicine: Research has indicated its potential use in medicinal chemistry for the development of new pharmaceuticals, especially those targeting specific biological pathways.

    Industry: In material science, it is used in the fabrication of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide can be compared with other benzothiazolium salts and related compounds, such as:

    2-(2-(Acetylphenylamino)ethenyl)-3-methylbenzothiazolium iodide: Similar structure but with a methyl group instead of an ethyl group.

    2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium chloride: Similar structure but with a chloride ion instead of an iodide ion.

    2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium bromide: Similar structure but with a bromide ion instead of an iodide ion.

The uniqueness of this compound lies in its specific electronic properties and reactivity, which make it suitable for particular applications in chemistry, biology, and material science.

Properties

CAS No.

35080-47-8

Molecular Formula

C19H19IN2OS

Molecular Weight

450.3 g/mol

IUPAC Name

N-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C19H19N2OS.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

MNJURKTVDAMYOT-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-]

Origin of Product

United States

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